1-(3-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
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Description
1-(3-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.49. The purity is usually 95%.
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Biological Activity
1-(3-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-methylphenyl and a benzothiophene moiety. Its molecular formula is C16H20N2OS, with a molecular weight of approximately 288.41 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various neurotransmitter systems and its potential therapeutic applications.
Pharmacological Effects
- CNS Activity : The compound has shown promise in modulating central nervous system (CNS) activity. Studies indicate that piperazine derivatives can influence neurotransmitter systems such as serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .
- Acetylcholinesterase Inhibition : Research has demonstrated that piperazine derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition is particularly relevant for conditions like Alzheimer's disease, where increased acetylcholine levels may enhance cognitive function .
- Antioxidant Properties : Some studies have reported that compounds similar to this compound possess antioxidant properties. These properties are beneficial in mitigating oxidative stress-related damage in cells .
The mechanisms through which this compound exerts its biological effects involve several biochemical interactions:
- Enzyme Interaction : The compound interacts with specific enzymes by forming hydrogen bonds and hydrophobic interactions at their active sites. This interaction leads to the modulation of enzymatic activity, particularly in the case of AChE .
- Receptor Binding : It is hypothesized that the compound may bind to various receptors involved in neurotransmission, influencing their activity and thereby altering physiological responses .
Case Studies
Several studies have examined the efficacy of piperazine derivatives in preclinical models:
- Neuroprotective Effects : In a study involving animal models of neurodegeneration, piperazine derivatives demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive performance in behavioral tests .
- Antidepressant-Like Activity : Another study evaluated the antidepressant-like effects of similar compounds in rodent models. The results indicated that these compounds could enhance serotonin levels and exhibit behavioral improvements comparable to established antidepressants .
Data Summary
Property | Value |
---|---|
Molecular Formula | C16H20N2OS |
Molecular Weight | 288.41 g/mol |
AChE Inhibition IC50 | Varies by derivative |
Neuroprotective Efficacy | Significant in models |
Antioxidant Activity | Confirmed |
Properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-15-5-4-7-17(13-15)21-9-11-22(12-10-21)20(23)19-14-16-6-2-3-8-18(16)24-19/h4-5,7,13-14H,2-3,6,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQGUZKLQAYTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.